4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2Z)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including bromine, methoxy, amide, and furan, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE involves several steps:
Bromination of 4-methoxyphenol: The initial step involves the bromination of 4-methoxyphenol to produce 2-bromo-4-methoxyphenol.
Formation of 2-(2-bromo-4-methoxyphenoxy)acetic acid: The brominated product is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.
Amidation: The acetic acid derivative undergoes amidation with an appropriate amine to yield 2-(2-bromo-4-methoxyphenoxy)acetamide.
Formation of the imine: The acetamide is then reacted with an aldehyde to form the imine derivative.
Esterification: Finally, the imine derivative is esterified with (2Z)-3-(furan-2-yl)prop-2-enoic acid to produce the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each step to maximize yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furan groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the imine and ester functionalities, converting them to amines and alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: Its unique combination of functional groups makes it a candidate for the development of novel polymers and materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and biochemical pathways due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE is not fully understood, but it is believed to interact with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: It could interfere with signal transduction pathways by modulating the activity of key proteins involved in these processes.
DNA Interaction: The aromatic and heterocyclic structures may allow the compound to intercalate into DNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE: A geometric isomer with similar properties but different spatial arrangement.
4-[(E)-{[2-(2-CHLORO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE: A compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C23H19BrN2O6 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (Z)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C23H19BrN2O6/c1-29-19-8-10-21(20(24)13-19)31-15-22(27)26-25-14-16-4-6-18(7-5-16)32-23(28)11-9-17-3-2-12-30-17/h2-14H,15H2,1H3,(H,26,27)/b11-9-,25-14+ |
InChI Key |
KQGLQVQMRXLREN-UHGXCCGVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C\C3=CC=CO3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3)Br |
Origin of Product |
United States |
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